Anthelmintic Potency vs. Ivermectin
No direct anthelmintic data are available for ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate. However, the 2-phenylimidazo[1,2-b]pyridazine class has yielded compounds with in vitro LD99 values as low as 30 nM against Haemonchus contortus, matching the potency of the commercial nematocide ivermectin [1]. The target compound's extended C-6 side chain distinguishes it from the most active derivatives in that study, which carried simpler 6-(4-chlorophenyl)thio or 6-(4-fluorophenyl)thio groups. Whether this structural divergence enhances, diminishes, or leaves anthelmintic activity unchanged cannot be predicted without experimental data.
| Evidence Dimension | In vitro anthelmintic activity (LD99) |
|---|---|
| Target Compound Data | Not determined; no published assay data identified for the exact compound |
| Comparator Or Baseline | Most active class member: 2-phenyl-6-(4-chlorophenylthio)imidazo[1,2-b]pyridazine, LD99 = 30 nM; ivermectin, LD99 = 30 nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Haemonchus contortus larval development assay, 72 h incubation |
Why This Matters
Procurement of the exact compound is required to experimentally establish its anthelmintic value, as class-level activity alone does not guarantee potency for this specific structure.
- [1] Ali A, et al. Bioorg Med Chem Lett. 2011;21(14):4160-4163. DOI: 10.1016/j.bmcl.2011.05.096. View Source
